Target Engagement by Resistance Locus (NS3 vs. NS2B)
BP13944 demonstrates broad anti-DENV activity, significantly reducing viral titers of all four DENV serotypes. At a concentration of 8 μM, viral yields were reduced by 457- to 14,333-fold compared to DMSO-treated controls, with the most potent effect observed against DENV-2 (14,333-fold reduction) [1]. This pan-serotype potency contrasts sharply with many classes of NS2B/NS3 inhibitors that are serotype-specific. Furthermore, BP13944 exhibits selectivity for DENV over the related flavivirus JEV. Under parallel conditions, 12 μM BP13944 caused no marked suppression of JEV viral yield, while it strongly reduced DENV yield [1]. This establishes a clear differentiation from broad-spectrum flavivirus inhibitors like ribavirin (DENV EC50 = 2.0 μM), which lack this specificity window [2].
| Evidence Dimension | Viral titer reduction across DENV serotypes and selectivity vs. JEV |
|---|---|
| Target Compound Data | DENV-1: 457-fold; DENV-2: 14,333-fold; DENV-3: 801-fold; DENV-4: 3,826-fold reduction at 8 μM. No significant suppression of JEV at 12 μM. |
| Comparator Or Baseline | DMSO-treated controls (for DENV) and JEV-infected cells (for selectivity) under identical assay conditions. |
| Quantified Difference | Up to a 14,333-fold reduction in DENV-2 titer compared to control. Complete loss of inhibitory activity against JEV, demonstrating selectivity. |
| Conditions | Viral yield reduction assay in BHK-21 cells. Cells were infected with DENV or JEV at an MOI of 0.1 and treated with compound. |
Why This Matters
This data positions BP13944 as a critical tool for research specifically focused on DENV, eliminating off-target effects on a closely related flavivirus, a feature not guaranteed by generic pan-flavivirus inhibitors.
- [1] Yang, C. C., Hu, H. S., Wu, R. H., Wu, S. H., Lee, S. J., Jiaang, W. T., Chern, J. H., Huang, Z. S., Wu, H. N., Chang, C. M., & Yueh, A. (2014). A novel dengue virus inhibitor, BP13944, discovered by high-throughput screening with dengue virus replicon cells selects for resistance in the viral NS2B/NS3 protease. Antimicrobial Agents and Chemotherapy, 58(1), 110–119. View Source
- [2] Table 2. Compound replicon and minigenome EC50 values. (n.d.). Antimicrobial Agents and Chemotherapy. View Source
